molecular formula C18H20BrN3O2 B8519226 4-Pyrimidineacetonitrile, alpha-(3-bromo-5-methylphenyl)-2,6-dimethoxy-5-(1-methylethyl)-

4-Pyrimidineacetonitrile, alpha-(3-bromo-5-methylphenyl)-2,6-dimethoxy-5-(1-methylethyl)-

Cat. No. B8519226
M. Wt: 390.3 g/mol
InChI Key: OXPBWQQWIIMWIZ-UHFFFAOYSA-N
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Patent
US08334295B2

Procedure details

To a stirred solution of (3-bromo-5-methyl-phenyl)-(5-isopropyl-2,6-dimethoxy-pyrimidin-4-yl)-acetonitrile (40 g, 0.1 M) in anhydrous DMF (300 mL) in a water bath under an atmosphere of nitrogen, was added 60% sodium hydride (4.92 g, 0.12 M) in portions. After 30 min, oxygen gas was bubbled into the reaction mixture for 2 hr. The mixture was neutralized with aqueous saturated ammonium chloride solution. The crude product was extracted with ether and purified by silica gel column chromatography (eluent, ether:hexanes (1:9)) to afford 34.6 g (89%) of a white solid. m.p. 122-123° C.; 1H NMR (200 MHz, CDCl3) δ 1.17 (6H, d, J=7.1 Hz), 2.36 (3H, s), 2.77 (1H, m), 3.92 (3H, s), 4.05 (3H, s), 7.54-7.56 (2H, m), 7.75 (1H, m).
Quantity
4.92 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Yield
89%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:9]([C:12]2[C:17]([CH:18]([CH3:20])[CH3:19])=[C:16]([O:21][CH3:22])[N:15]=[C:14]([O:23][CH3:24])[N:13]=2)C#N)[CH:5]=[C:6]([CH3:8])[CH:7]=1.[H-].[Na+].CN(C=[O:31])C>>[Br:1][C:2]1[CH:3]=[C:4]([C:9]([C:12]2[C:17]([CH:18]([CH3:20])[CH3:19])=[C:16]([O:21][CH3:22])[N:15]=[C:14]([O:23][CH3:24])[N:13]=2)=[O:31])[CH:5]=[C:6]([CH3:8])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
BrC=1C=C(C=C(C1)C)C(C#N)C1=NC(=NC(=C1C(C)C)OC)OC
Name
Quantity
4.92 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
300 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
oxygen gas was bubbled into the reaction mixture for 2 hr
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The crude product was extracted with ether
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (eluent, ether:hexanes (1:9))

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=C(C=C(C1)C)C(=O)C1=NC(=NC(=C1C(C)C)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 34.6 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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